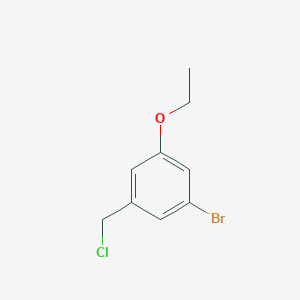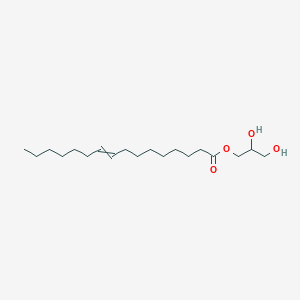
(Z)-2,3-dihydroxypropyl hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate is a chemical compound known for its unique structure and properties It is an ester derived from the reaction between 2,3-dihydroxypropyl alcohol and hexadec-9-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with hexadec-9-enoic acid. One common method is the use of a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts in the esterification process is gaining popularity due to their specificity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the ester group results in the formation of 2,3-dihydroxypropyl alcohol and hexadec-9-enoic acid.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in lipid metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases, which play a crucial role in the breakdown and synthesis of lipids. Additionally, its hydroxyl groups can form hydrogen bonds with other molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar in structure but with a longer carbon chain.
2,3-Dihydroxypropyl (Z)-tetradec-9-enoate: Similar in structure but with a shorter carbon chain.
Uniqueness
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features gives it distinct physical and chemical properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl hexadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUBFKSKZWZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
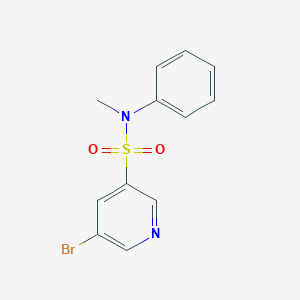
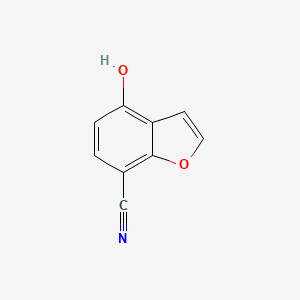
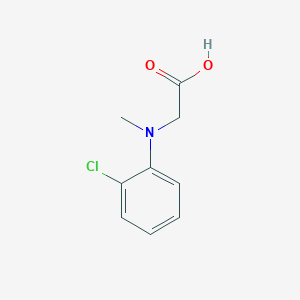



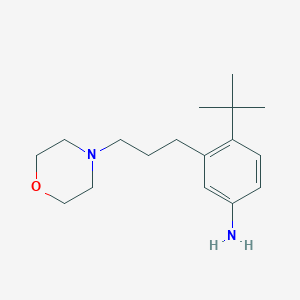
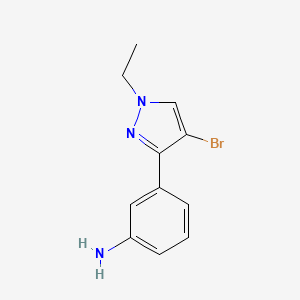
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
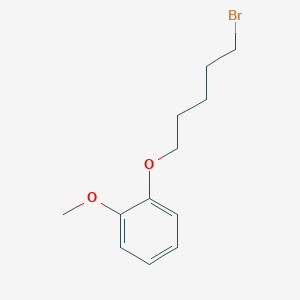

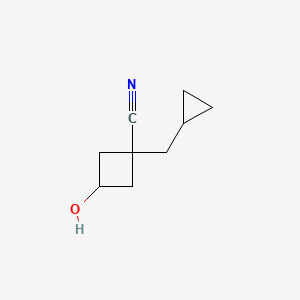
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
